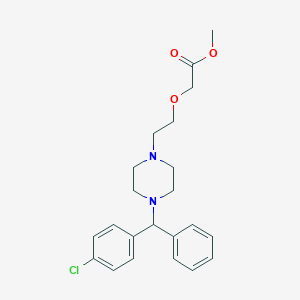

Cetirizine methyl ester

Description

BenchChem offers high-quality Cetirizine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cetirizine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHNMFDSQCCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-46-3 | |

| Record name | Cetirizine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETIRIZINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cetirizine Methyl Ester: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine (B192768) methyl ester is a key chemical intermediate and a known impurity in the synthesis of Cetirizine, a widely used second-generation antihistamine. This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of cetirizine methyl ester. Detailed experimental protocols for its preparation are outlined, and its analytical characteristics are summarized. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of cetirizine and related compounds.

Introduction

Cetirizine, the carboxylated metabolite of hydroxyzine, is a potent and selective histamine (B1213489) H1-receptor antagonist.[1] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established. Cetirizine methyl ester is primarily recognized as a crucial intermediate in certain synthetic routes to Levocetirizine, the active (R)-enantiomer of cetirizine, and is also classified as a process-related impurity in the manufacturing of cetirizine.[2][3] A thorough understanding of its synthesis and properties is therefore essential for process optimization and impurity profiling in the pharmaceutical industry.

Physicochemical Properties

Cetirizine methyl ester is typically a colorless to pale yellow oil under standard conditions.[2][4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | [5] |

| CAS Number | 83881-46-3 | [5][6] |

| Molecular Formula | C₂₂H₂₇ClN₂O₃ | [5][6] |

| Molecular Weight | 402.91 g/mol | [6] |

| Appearance | Colorless to Pale Yellow Oil | [2][4][7] |

| Predicted Boiling Point | 508.5 ± 45.0 °C | [4] |

| Predicted Density | 1.186 ± 0.06 g/cm³ | [4][6] |

| Storage | 2°C - 8°C, well-closed container | [6] |

Synthesis of Cetirizine Methyl Ester

Several synthetic routes for the preparation of cetirizine methyl ester have been reported. The choice of method often depends on the starting material, desired scale, and purity requirements.

Esterification of Cetirizine Dihydrochloride (B599025) with Trimethylsilyldiazomethane (B103560)

This method provides a high yield of cetirizine methyl ester under mild conditions.

-

To a solution of cetirizine dihydrochloride (461 mg, 1.0 mmol, 1.0 equiv) in methanol (B129727) (100 mL) at 0 °C, add trimethylsilyldiazomethane (2.0 M in hexanes, 2.5 mL, 5.0 equiv).[8]

-

Stir the reaction mixture for 10 minutes at 0 °C.[8]

-

Quench the excess trimethylsilyldiazomethane by adding acetic acid (100 μL).[8]

-

Concentrate the solution under reduced pressure to obtain a thick oil.[8]

-

Purify the crude product by chromatography (1:1 hexanes:ethyl acetate (B1210297) with 1% triethylamine) to yield cetirizine methyl ester (free base, 390 mg, 97.0%) as a colorless oil.[8]

Esterification of Cetirizine Amide with Acidic Methanol

This method is suitable for large-scale synthesis and involves the conversion of a cetirizine amide intermediate.

-

Treat (R)-2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide ((R)-cetirizine amide) (1.4 kg, 3.0 mol) with a solution of HCl in methanol (22% HCl, 0.5 kg HCl, 13 mol) in methanol (10 L).[8]

-

Heat the mixture to reflux for 4 hours.[8]

-

Cool the reaction mixture and add solid potassium bicarbonate (1.3 kg, 13 mol) to quench the acid.[8]

-

Stir the solution for 7 hours.[8]

-

Exchange the solvent from methanol to methyl isobutyl ketone (MIBK) by distillation.[8]

-

Clarify the resulting slurry through a 1.0 μm polypropylene (B1209903) polish filter to obtain a solution of (R)-cetirizine methyl ester in MIBK.[8]

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of cetirizine methyl ester.

| Analytical Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.4-7.1 (cm, 9H), 4.28 (s, 1H), 4.17 (q, J = 7.2 Hz, 2H), 4.01 (s, 2H), 3.90 (app. t., J = 4.7 Hz, 2H), 2.99 (br s, 6H), 2.55 (br s, 4H), 1.25 (app. t) (for ethyl ester) | [7] |

| ¹³C NMR (CDCl₃) | δ 173.7, 141.9, 141.1, 132.6, 129.1, 128.7, 128.6, 127.8, 127.2, 75.4, 68.9, 68.4, 57.8, 53.7, 51.6 (for related amide) | [7] |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 201, 165, 203 | [5] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available on PubChem | [5] |

| High-Performance Liquid Chromatography (HPLC) | Chiral separation on Chiralpak AD column with methanol:acetonitrile:diethylamine (95:5:0.1) at 1 mL/min, detection at 230 nm. | [8] |

Mechanism of Action of Parent Compound (Cetirizine)

Cetirizine methyl ester is primarily of interest as a synthetic intermediate. The biological activity resides in the parent molecule, cetirizine. Cetirizine is a highly selective antagonist of the peripheral histamine H₁ receptor.[9] During an allergic response, histamine is released and binds to H₁ receptors, leading to symptoms like itching, sneezing, and swelling.[9] Cetirizine competitively blocks these receptors, thereby preventing the action of histamine and alleviating allergy symptoms.[9] Due to its hydrophilic nature, it has limited ability to cross the blood-brain barrier, resulting in minimal sedative effects compared to first-generation antihistamines.[9]

Visualizations

Synthesis Pathway of Cetirizine Methyl Ester

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis Of Drugs: Laboratory Synthesis Of Cetirizine [drugsynthesis.blogspot.com]

- 4. Cetirizine Methyl Ester CAS#: 83881-46-3 [m.chemicalbook.com]

- 5. Cetirizine methyl ester | C22H27ClN2O3 | CID 608480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cetirizine methyl ester | 83881-46-3 | FC19913 | Biosynth [biosynth.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a widely used active pharmaceutical ingredient (API) for the treatment of allergic rhinitis and chronic urticaria.[1][2] As with any pharmaceutical compound, the purity of Cetirizine is critical to its safety and efficacy. A thorough understanding of the related compounds and potential impurities that can arise during its synthesis, formulation, and storage is paramount for drug development professionals. This technical guide provides a comprehensive overview of Cetirizine-related compounds and impurities, including their origins, structures, and analytical methodologies for their control.

Cetirizine: Mechanism of Action

Cetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor.[3] By blocking this receptor, it prevents the action of histamine, a key mediator of allergic symptoms.[3] In addition to its antihistaminic activity, Cetirizine has demonstrated anti-inflammatory properties.[1] This is attributed to its ability to suppress the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[1][4]

Signaling Pathways

Cetirizine's anti-inflammatory effects are mediated through the modulation of key signaling cascades within immune cells.

Caption: NF-κB Signaling Pathway Inhibition by Cetirizine.

Furthermore, histamine H1 receptor activation is coupled to the Phospholipase C (PLC) signaling pathway. Cetirizine, by blocking the H1 receptor, inhibits this cascade.

Caption: Inhibition of the Phospholipase C Signaling Pathway by Cetirizine.

Synthesis of Cetirizine and Formation of Process-Related Impurities

Several synthetic routes for Cetirizine dihydrochloride (B599025) have been reported, each with the potential to generate a unique profile of process-related impurities.[5][6] A common synthetic pathway involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable reagent.[7][8]

Caption: A Common Synthetic Route for Cetirizine and Potential Impurity Formation.

Process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.[9] For example, unreacted starting materials or intermediates, such as 1-[(4-chlorophenyl)phenylmethyl]piperazine (Impurity A), can be carried through to the final product.[10] Dimerization of intermediates can also lead to impurities like 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Impurity D).[4]

Degradation Impurities

Cetirizine is susceptible to degradation under various stress conditions, leading to the formation of degradation products.

-

Oxidative Degradation: Under oxidative conditions, such as exposure to hydrogen peroxide, Cetirizine can form Cetirizine N-oxide.[11]

-

Hydrolytic Degradation: In acidic and neutral hydrolytic conditions, α-(4-chlorophenyl) benzyl (B1604629) alcohol has been identified as a degradation product. In contrast, Cetirizine is relatively stable in alkaline media.[]

-

Photolytic Degradation: Exposure to light can also lead to the degradation of Cetirizine.[]

Common Cetirizine Related Compounds and Impurities

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several potential impurities for Cetirizine Hydrochloride. The structures of some common impurities are presented below.

| Impurity Name | Chemical Name | Structure |

| Cetirizine | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Impurity A | 1-[(4-Chlorophenyl)phenylmethyl]piperazine | |

| Impurity B | 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |

| Impurity C | 2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

| Impurity D | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |

| Impurity E | (RS)-2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] ethoxy] acetic acid | |

| Impurity F | 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid (Deschloro Cetirizine) | |

| Impurity G | 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol |

Structures are for the free base form unless otherwise specified.

Quantitative Analysis and Acceptance Criteria

Regulatory bodies like the USP and EP set limits for the presence of impurities in pharmaceutical products.

| Impurity | USP Limit (%) |

| Any individual unspecified impurity | ≤ 0.10 |

| Total impurities | ≤ 1.0 |

Note: Specific limits for named impurities may vary, and it is essential to consult the current pharmacopoeial monographs for the most up-to-date information.

Experimental Protocols for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is employed for the identification, characterization, and quantification of Cetirizine related compounds and impurities.

Caption: General Analytical Workflow for Impurity Profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Cetirizine and its non-volatile impurities.

6.1.1. Sample Preparation (for Tablets) [][13]

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Cetirizine hydrochloride.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonicate to dissolve the drug.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm filter before injection.

6.1.2. Sample Preparation (for Oral Solution) [14][15]

-

Accurately measure a volume of the oral solution equivalent to a specific amount of Cetirizine hydrochloride.

-

Transfer it to a suitable volumetric flask.

-

Dilute to volume with the mobile phase or a suitable diluent.

-

Mix well and filter through a 0.45 µm filter if necessary.

6.1.3. Chromatographic Conditions (Example Method) [14][16]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a phosphate (B84403) buffer, acetonitrile, methanol, and tetrahydrofuran (B95107) (e.g., 60:25:10:5, v/v/v/v) with the pH adjusted to around 5.5.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and confirmation of impurities, providing molecular weight and structural information.

6.2.1. LC-MS/MS Parameters (Example for Cetirizine) [17][18]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cetirizine: m/z 389.3 → 201.1

-

Note: Specific MRM transitions for each impurity need to be determined during method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the standard method for the analysis of volatile organic compounds, such as residual solvents, that may be present from the manufacturing process.

6.3.1. Sample Preparation (Headspace GC) [19][20]

-

Accurately weigh the sample into a headspace vial.

-

Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

-

Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time.

-

An aliquot of the headspace gas is automatically injected into the GC.

6.3.2. GC-MS Conditions (General) [20]

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.

-

MS Detector: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of unknown impurities that have been isolated, typically by preparative HPLC. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure.[21]

Conclusion

A comprehensive understanding and control of related compounds and impurities are critical for ensuring the quality, safety, and efficacy of Cetirizine drug products. This technical guide has provided an in-depth overview of the common impurities associated with Cetirizine, their origins, and the analytical methodologies used for their characterization and quantification. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical scientists and drug development professionals can ensure the delivery of high-quality Cetirizine to patients. scientists and drug development professionals can ensure the delivery of high-quality Cetirizine to patients.

References

- 1. Cetirizine Impurity C dihydrochloride | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. allmpus.com [allmpus.com]

- 4. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. pharmaceresearch.com [pharmaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. veeprho.com [veeprho.com]

- 10. Cetirizine EP Impurity B | CAS No- 113740-61-7 | Simson Pharma Limited [simsonpharma.com]

- 11. pharmaceresearch.com [pharmaceresearch.com]

- 13. pharmaceresearch.com [pharmaceresearch.com]

- 14. ovid.com [ovid.com]

- 15. archives.ijper.org [archives.ijper.org]

- 16. shimadzu.com [shimadzu.com]

- 17. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 19. resolvemass.ca [resolvemass.ca]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

The Genesis of a Second-Generation Antihistamine: A Technical Guide to the Discovery and Synthesis of Cetirizine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a potent and selective second-generation H1-receptor antagonist, is a widely used therapeutic agent for the management of allergic rhinitis and chronic urticaria. Its discovery marked a significant advancement in antihistamine therapy, offering comparable efficacy to first-generation agents but with a markedly improved safety profile, most notably a significant reduction in sedative effects. The synthesis of cetirizine involves a key intermediate, cetirizine methyl ester. This technical guide provides an in-depth exploration of the discovery and synthesis of cetirizine, with a core focus on the methyl ester intermediate, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and biological pathways.

Discovery and Background

The development of cetirizine emerged from the strategic modification of its parent compound, hydroxyzine, a first-generation antihistamine with known sedative and anxiolytic properties. The primary objective was to create a derivative that retained the potent antihistaminic activity while minimizing penetration of the blood-brain barrier, thereby reducing central nervous system side effects. This led to the synthesis of a carboxylic acid metabolite of hydroxyzine, which was identified as cetirizine.

Cetirizine methyl ester is a crucial intermediate in several synthetic routes to cetirizine. It is primarily formed through the esterification of the carboxylic acid group of cetirizine or, more commonly, as a direct precursor in the alkylation of a piperazine (B1678402) derivative. Understanding the synthesis of this ester is fundamental to comprehending the manufacturing processes of cetirizine.

Chemical Synthesis

The synthesis of cetirizine, via the cetirizine methyl ester intermediate, is a multi-step process that begins with the preparation of two key precursors: 1-[(4-chlorophenyl)phenylmethyl]piperazine and methyl 2-(2-chloroethoxy)acetate.

Synthesis of Precursors

1. 1-[(4-chlorophenyl)phenylmethyl]piperazine:

This intermediate is synthesized from 4-chlorobenzophenone. The process involves a reduction of the ketone to a secondary alcohol, followed by bromination and subsequent reaction with anhydrous piperazine. The overall yield for this process is approximately 71.2%, with the final product having a purity of 98.7% as determined by HPLC.[1]

2. Methyl 2-(2-chloroethoxy)acetate:

This chloro-ester derivative serves as the alkylating agent for the piperazine intermediate. It is synthesized from 2-chloroethoxy ethanol (B145695) through direct oxidation using nitric acid in an aqueous medium. This method is reported to have a high efficiency, with yields of up to 95%.[2]

Synthesis of Cetirizine Methyl Ester

The core step in this synthetic pathway is the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate. This reaction results in the formation of cetirizine methyl ester.

Experimental Protocols

Protocol 1: Synthesis of Cetirizine Methyl Ester

Materials:

-

1-[(4-chlorophenyl)(phenyl)-methyl]piperazine

-

Methyl 2-(2-chloroethoxy)acetate

-

Sodium carbonate (Na₂CO₃)

-

Xylene

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Alkylation: In a round-bottom flask, dissolve 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine in xylene. Add sodium carbonate as a base.

-

To this mixture, add methyl 2-(2-chloroethoxy)acetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude cetirizine methyl ester.

-

Purification (Chromatography): Purify the crude product by column chromatography on silica (B1680970) gel, using a mixture of hexanes and ethyl acetate with a small percentage of triethylamine as the eluent.[3]

Protocol 2: Saponification of Cetirizine Methyl Ester to Cetirizine

Procedure:

-

Dissolve the purified cetirizine methyl ester in absolute ethanol.

-

Add a solution of potassium hydroxide in ethanol to the mixture.

-

Reflux the reaction mixture for several hours until the saponification is complete (monitored by TLC).

-

Cool the mixture and acidify with aqueous HCl to precipitate the cetirizine hydrochloride.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the final product, cetirizine.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of cetirizine via the methyl ester intermediate.

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, methyl 2-(2-chloroethoxy)acetate | Cetirizine Methyl Ester | 27.8 | [4] |

| Saponification of Cetirizine Methyl Ester | Cetirizine Methyl Ester, Potassium Hydroxide | Cetirizine Potassium Salt | 56 | [5] |

| Hydrolysis of Cetirizine Potassium Salt | Cetirizine Potassium Salt, Hydrochloric Acid | Cetirizine | 81 | [5] |

Mechanism of Action: H1-Receptor Antagonism

Cetirizine exerts its therapeutic effects by acting as a selective inverse agonist of the histamine (B1213489) H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to the classic symptoms of allergy.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by Cetirizine.

As depicted in the diagram, the binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of the NF-κB transcription factor, which promotes the expression of pro-inflammatory cytokines and adhesion molecules, resulting in the clinical manifestations of an allergic response.[6] Cetirizine, by blocking the H1 receptor, prevents this signaling cascade from being initiated, thereby alleviating allergic symptoms.

Experimental and Synthetic Workflow

The overall workflow for the synthesis of cetirizine, highlighting the role of cetirizine methyl ester, can be visualized as a logical progression of chemical transformations.

Caption: Overall workflow for the synthesis of Cetirizine via the Methyl Ester intermediate.

This workflow illustrates the convergence of the two precursor synthesis pathways to form the key intermediate, cetirizine methyl ester. The final step is the hydrolysis of the ester to yield the active pharmaceutical ingredient, cetirizine.

Conclusion

The discovery and development of cetirizine represent a significant achievement in medicinal chemistry, providing a safe and effective treatment for allergic conditions. The synthesis of cetirizine, often proceeding through the cetirizine methyl ester intermediate, is a well-established process. This technical guide has provided a comprehensive overview of the synthetic background, including detailed protocols, quantitative data, and visual diagrams of the relevant pathways. This information serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding of the chemistry behind this important therapeutic agent.

References

- 1. Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine | Semantic Scholar [semanticscholar.org]

- 2. Buy Methyl 2-(2-chloroethoxy)acetate | 83881-47-4 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cetirizine - Wikipedia [en.wikipedia.org]

- 6. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Pharmacological Profile of Cetirizine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768) is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, widely used in the management of allergic rhinitis and chronic urticaria.[1] Its pharmacological profile is well-characterized, demonstrating high affinity for the H1 receptor, rapid onset of action, and a favorable safety profile with minimal sedative effects.[1][2] Cetirizine methyl ester, an ester derivative of the parent compound, has been identified as an impurity and analogue.[3][4][5] This technical guide aims to provide a comprehensive overview of the potential pharmacological profile of Cetirizine methyl ester, drawing upon available data for analogous compounds and the established properties of Cetirizine. This document will also outline the requisite experimental protocols for a thorough characterization of this molecule.

Given the limited publicly available data specifically for Cetirizine methyl ester, this guide will extrapolate its likely properties, particularly its potential role as a prodrug, and will clearly differentiate between established data for Cetirizine and projected data for its methyl ester.

Pharmacological Profile

Receptor Binding Affinity and Kinetics

Specifically, the dissociation half-time of a levocetirizine (B1674955) methyl ester analog from the H1 receptor was found to be 7 minutes, which is substantially shorter than the 142-minute half-time observed for levocetirizine itself.[6][7] This suggests that while Cetirizine methyl ester may bind to the H1 receptor, its duration of direct receptor occupancy is likely to be considerably shorter than that of the parent carboxylic acid.

| Compound | Receptor | Ki (nM) | Dissociation Half-time (t½) (min) |

| Cetirizine | Histamine H1 | ~6[1] | - |

| Levocetirizine | Histamine H1 | ~3[6] | 142[6][7] |

| Levocetirizine Methyl Ester Analog | Histamine H1 | Not Reported | 7[6][7] |

| Cetirizine Methyl Ester | Histamine H1 | Data Not Available | Data Not Available |

Table 1: Comparative Receptor Binding Data.

Potential Pharmacokinetics

It is hypothesized that Cetirizine methyl ester would act as a prodrug of Cetirizine. Ester prodrugs are a common strategy in drug development to enhance the physicochemical properties of a parent drug, such as lipophilicity, which can in turn affect its absorption and distribution.[8][9]

Absorption: The esterification of the carboxylic acid group in Cetirizine to a methyl ester would increase its lipophilicity. This change could potentially lead to enhanced absorption through lipid membranes, such as the gastrointestinal tract.

Distribution: Increased lipophilicity might also alter the volume of distribution. However, Cetirizine's low brain penetration is a key feature, and it would be critical to determine if the methyl ester derivative crosses the blood-brain barrier to a greater extent before its potential hydrolysis.[1]

Metabolism: The primary metabolic pathway for Cetirizine methyl ester in vivo is expected to be rapid hydrolysis by ubiquitous esterase enzymes in the plasma and tissues to yield the active parent, Cetirizine, and methanol.[10] Cetirizine itself undergoes minimal metabolism.[1]

Excretion: Following hydrolysis to Cetirizine, the primary route of excretion would be renal, with the majority of the drug eliminated unchanged in the urine.[1]

| Parameter | Cetirizine | Cetirizine Methyl Ester (Potential Profile) |

| Bioavailability | >70%[1] | Potentially enhanced due to increased lipophilicity |

| Tmax | ~1 hour[1] | Dependent on absorption and hydrolysis rate |

| Protein Binding | ~93%[1] | Data Not Available |

| Metabolism | Minimal[1] | Expected rapid hydrolysis to Cetirizine |

| Elimination Half-life | ~8.3 hours[1] | Dependent on hydrolysis rate and Cetirizine's half-life |

| Excretion | Primarily renal (unchanged)[1] | Primarily renal (as Cetirizine) |

Table 2: Comparative Pharmacokinetic Parameters.

Potential Pharmacodynamics

The pharmacodynamic effects of Cetirizine methyl ester would be largely dependent on its conversion to Cetirizine. The onset and duration of its antihistaminic action in vivo would be a function of its absorption, hydrolysis rate, and the pharmacokinetics of the resulting Cetirizine. The faster dissociation of the ester from the H1 receptor suggests that any direct action of the ester itself would be of short duration.[6][7]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Cetirizine acts as an inverse agonist at the H1 receptor, preventing the downstream signaling cascade initiated by histamine.

Caption: Histamine H1 receptor signaling and antagonism.

Experimental Workflow for Pharmacological Characterization

A logical workflow is necessary to fully elucidate the pharmacological profile of Cetirizine methyl ester.

Caption: Workflow for pharmacological profiling.

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Cetirizine methyl ester for the human H1 receptor.

1. Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]mepyramine (a potent H1 antagonist).

-

Test Compound: Cetirizine methyl ester.

-

Non-specific Binding Control: Mianserin (B1677119) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize cells in cold assay buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or varying concentrations of Cetirizine methyl ester.

-

50 µL of [3H]mepyramine (at a final concentration near its Kd, typically 1-3 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical pharmacokinetic study to determine the in vivo fate of Cetirizine methyl ester.

1. Animals:

-

Male Sprague-Dawley rats (250-300g).

2. Dosing:

-

Administer Cetirizine methyl ester orally (e.g., 10 mg/kg) via gavage.

-

A parallel group should receive an intravenous dose (e.g., 2 mg/kg) to determine absolute bioavailability.

3. Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Sample Analysis:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of Cetirizine methyl ester and Cetirizine in plasma.[14][15][16][17][18][19]

-

The method should include a protein precipitation or liquid-liquid extraction step, followed by chromatographic separation and mass spectrometric detection.[14][15][16][17][18][19]

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters for both Cetirizine methyl ester and Cetirizine, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[20]

In Vivo Pharmacodynamic Study: Ovalbumin-Induced Allergic Rhinitis Model

This protocol assesses the in vivo efficacy of Cetirizine methyl ester in a murine model of allergic rhinitis.

1. Animals:

-

BALB/c mice (6-8 weeks old).

2. Sensitization and Challenge:

-

Sensitization: Sensitize mice by intraperitoneal (IP) injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on days 0, 7, and 14.[21]

-

Challenge: From day 21 to 28, challenge the mice daily with an intranasal administration of OVA solution to induce allergic rhinitis symptoms.[21][22][23][24][25]

3. Treatment:

-

Administer Cetirizine methyl ester (at various doses) or vehicle control orally one hour before each OVA challenge. A positive control group receiving Cetirizine should also be included.

4. Efficacy Assessment:

-

Symptom Scoring: Immediately after the final challenge, count the number of sneezes and nasal rubbing movements over a 15-minute period.[21]

-

Biological Sample Collection: Collect bronchoalveolar lavage fluid (BALF) and serum to measure levels of inflammatory cells (e.g., eosinophils), OVA-specific IgE, and cytokines (e.g., IL-4, IL-5, IL-13).

-

Histology: Perfuse the nasal passages and prepare histological sections to assess eosinophil infiltration in the nasal mucosa.

Conclusion

Cetirizine methyl ester presents an intriguing profile as a potential prodrug of Cetirizine. The available data on an analogous compound suggests a key difference in its interaction with the H1 receptor—a significantly faster dissociation rate, which would imply a shorter duration of direct receptor-level activity.[6][7] However, its overall pharmacological effect in vivo is likely to be dictated by its conversion to Cetirizine.

A comprehensive evaluation, following the experimental protocols outlined in this guide, is necessary to fully characterize its binding affinity, pharmacokinetic properties, and in vivo efficacy. Such studies will be crucial in determining whether Cetirizine methyl ester offers any therapeutic advantages over the well-established parent compound, Cetirizine.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Cetirizine methyl ester - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cetirizine methyl ester | TargetMol [targetmol.com]

- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). | Semantic Scholar [semanticscholar.org]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. scirp.org [scirp.org]

- 10. Enzyme-catalyzed prodrug approaches for the histamine H3-receptor agonist (R)-alpha-methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Determination of cetirizine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]

- 19. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoselective determination of cetirizine and studies on pharmacokinetics in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. avmajournals.avma.org [avmajournals.avma.org]

In Silico Prediction of Cetirizine Methyl Ester Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine (B192768), a potent second-generation antihistamine, exerts its therapeutic effect through selective antagonism of the histamine (B1213489) H1 receptor.[1][2] Its derivative, Cetirizine methyl ester, an impurity and a metabolite analog, is also presumed to target the H1 receptor.[3][4][5] This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the bioactivity of Cetirizine methyl ester. We will delve into molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for these computational techniques are provided, alongside structured data for comparative analysis. This document serves as a resource for researchers and professionals in drug discovery and development, offering a roadmap for the virtual assessment of novel or related chemical entities.

Introduction to Cetirizine and In Silico Bioactivity Prediction

Cetirizine is a highly selective antagonist of the histamine H1 receptor, with a binding affinity (Ki) of approximately 6 nM.[6][7] Its active enantiomer, levocetirizine (B1674955), exhibits an even higher affinity with a Ki of 3 nM.[6][7] The primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. Cetirizine methyl ester, as a closely related analog, is hypothesized to share this mechanism. In silico bioactivity prediction plays a crucial role in modern drug discovery by enabling the rapid and cost-effective evaluation of compounds before their synthesis and experimental testing.[8] These computational methods are instrumental in prioritizing lead candidates and providing insights into their potential efficacy and safety profiles.

Target Identification and Structural Analysis

The primary molecular target for Cetirizine and its derivatives is the human histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) family.[9] For in silico studies, a high-resolution 3D structure of the target protein is essential.

Table 1: Histamine H1 Receptor Structural Data

| PDB ID | Description | Resolution |

| 3RZE | Human Histamine H1 Receptor in complex with doxepin (B10761459) | 3.10 Å |

| 8X5X | Cryo-EM structure of the Histamine H1 Receptor in apo-form | N/A |

Data sourced from RCSB PDB.[3][10][11]

The 3RZE structure is particularly valuable as it contains a bound antagonist, providing insights into the ligand-binding pocket.[10][12] Key residues within the H1 receptor binding site that are crucial for antagonist interaction include Lys191 and Trp428.[7][9][10][12] The carboxyl group of second-generation antihistamines like Cetirizine is known to interact with Lys191 and/or Lys179.[12]

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. Cetirizine is a zwitterionic molecule at physiological pH, which influences its absorption and distribution.[13][14][15][16]

Table 2: Physicochemical Properties of Cetirizine and Related Compounds

| Compound | Molecular Weight ( g/mol ) | LogD (pH 7.4) | pKa | H1 Receptor Ki (nM) |

| Cetirizine | 388.89 | 1.5 | 2.70, 3.57, 7.56 | 6 |

| Levocetirizine | 388.89 | 1.5 | N/A | 3 |

| (S)-Cetirizine | 388.89 | N/A | N/A | 100 |

| Cetirizine methyl ester | 402.91 | Predicted to be higher than Cetirizine | N/A | Predicted to be higher than Cetirizine |

Data compiled from multiple sources.[6][7][13][16]

The esterification of the carboxyl group in Cetirizine to form Cetirizine methyl ester is expected to increase its lipophilicity (LogD) and potentially alter its binding affinity. Studies have shown that methyl ester analogs of levocetirizine dissociate more rapidly from the H1 receptor, suggesting a potentially weaker binding affinity.[7]

In Silico Bioactivity Prediction Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding binding mechanisms and predicting binding affinity.

Experimental Protocol: Molecular Docking using UCSF Chimera and AutoDock Vina

-

Receptor Preparation:

-

Ligand Preparation:

-

Obtain the 3D structure of Cetirizine methyl ester from a database like PubChem or sketch it using molecular modeling software.

-

Add hydrogen atoms and assign charges.

-

Minimize the energy of the ligand structure.

-

Save the prepared ligand as a .mol2 file.[17]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

-

Visualize the interactions between Cetirizine methyl ester and the H1 receptor, identifying key hydrogen bonds and hydrophobic interactions.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. They are used to predict the activity of new compounds based on their structural features.

Experimental Protocol: QSAR Model Development

-

Data Set Collection:

-

Compile a dataset of H1 receptor antagonists with their experimentally determined binding affinities (e.g., Ki or IC50 values).

-

Divide the dataset into a training set for model development and a test set for external validation.[8]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).

-

-

Model Generation:

-

Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.[8]

-

-

Model Validation:

-

Prediction for Cetirizine Methyl Ester:

-

Calculate the same set of descriptors for Cetirizine methyl ester.

-

Use the validated QSAR model to predict its H1 receptor binding affinity.

-

Table 3: Representative QSAR Model Parameters for H1 Antagonists

| Model Type | Statistical Parameter | Value | Descriptors |

| CoMSIA | Q² | 0.525 | Steric, Electrostatic, Hydrophobic, H-bond donor, H-bond acceptor |

| CoMFA | r² | 0.998 | Steric, Electrostatic |

| Classical QSAR | r | 0.908 | Dipole, AlogP98, Jurs, LUMO |

Data from various QSAR studies on H1 antagonists.[1][8][22]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific receptor. Pharmacophore models can be used to screen large compound libraries for potential new hits.

Experimental Protocol: Pharmacophore Model Generation

-

Training Set Selection:

-

Select a set of structurally diverse and highly active H1 receptor antagonists.

-

-

Pharmacophore Feature Identification:

-

Using software like LigandScout or MOE, identify the common chemical features among the training set molecules that are crucial for binding to the H1 receptor.[23][24] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings.[23]

-

-

Model Generation and Validation:

-

Generate a 3D arrangement of these pharmacophoric features.

-

Validate the model by screening a database containing known active and inactive compounds and evaluating its ability to distinguish between them (e.g., using a receiver operating characteristic (ROC) curve).[25]

-

-

Screening:

-

Use the validated pharmacophore model as a 3D query to screen a database of compounds, including Cetirizine methyl ester, to see if they fit the pharmacophoric requirements.

-

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity properties. This is crucial for early-stage drug development to identify potential liabilities.

Experimental Protocol: In Silico ADMET Prediction

-

Input Structure:

-

Provide the 2D or 3D structure of Cetirizine methyl ester to an ADMET prediction tool or web server (e.g., SwissADME, pkCSM).[26]

-

-

Property Calculation:

-

The software calculates various physicochemical and pharmacokinetic properties, such as:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity (Ames test).

-

-

-

Analysis of Results:

Integrated Bioactivity Prediction and Conclusion

The bioactivity of Cetirizine methyl ester can be comprehensively predicted by integrating the results from molecular docking, QSAR, pharmacophore modeling, and ADMET analysis. Molecular docking will provide insights into its binding mode and an estimated binding affinity. QSAR will offer a quantitative prediction of its potency based on its structural features. Pharmacophore modeling will determine if it possesses the necessary chemical features for H1 receptor antagonism. Finally, ADMET prediction will shed light on its potential pharmacokinetic and safety profile.

This integrated in silico approach provides a robust framework for the initial assessment of Cetirizine methyl ester's bioactivity, guiding further experimental investigations and contributing to a more efficient drug discovery and development process. The methodologies and data presented in this guide offer a practical foundation for researchers to apply these powerful computational tools to their own work.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. rcsb.org [rcsb.org]

- 4. Mathematical Modeling of H1-Antihistamines: A QSPR Approach Using Topological Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. audreyli.com [audreyli.com]

- 6. Cetirizine - Wikipedia [en.wikipedia.org]

- 7. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. PDB-3rze: Structure of the human histamine H1 receptor in complex with doxepin - Yorodumi [pdbj.org]

- 12. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scribd.com [scribd.com]

- 20. static.igem.org [static.igem.org]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. ijmo.org [ijmo.org]

- 24. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Cetirizine Methyl Ester for Use as an Analytical Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine (B192768) is a potent, second-generation H1-receptor antihistamine widely used in the treatment of allergic rhinitis and chronic urticaria.[1][2] During the synthesis of the active pharmaceutical ingredient (API) or in its formulation, various related substances and potential impurities can be generated. Cetirizine methyl ester is recognized as a process impurity of Cetirizine.[2] The synthesis and characterization of high-purity Cetirizine methyl ester are crucial for its use as an analytical standard. This reference standard is essential for the development and validation of analytical methods (AMV), quality control (QC) applications, and for ensuring the purity and safety of the final drug product.[3] This document provides a detailed protocol for the synthesis, purification, and characterization of Cetirizine methyl ester.

Quantitative Data Summary

The following table summarizes the key chemical properties and data for Cetirizine methyl ester.

| Parameter | Value | Reference |

| Chemical Name | Methyl 2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetate | [3] |

| CAS Number | 83881-46-3 (free base) | [4][5] |

| Molecular Formula | C₂₂H₂₇ClN₂O₃ | [4][5] |

| Molecular Weight | 402.91 g/mol | [4][6] |

| Appearance | Colorless oil | [7] |

| Storage Temperature | -20°C | [5] |

Experimental Protocol: Synthesis of Cetirizine Methyl Ester

This protocol details the synthesis of Cetirizine methyl ester via acid-catalyzed esterification of Cetirizine dihydrochloride (B599025). This method is robust and suitable for laboratory-scale synthesis.

Materials and Reagents:

-

Cetirizine dihydrochloride

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methylene (B1212753) Chloride (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexanes

-

Ethyl Acetate (B1210297)

-

Triethylamine (B128534) (NEt₃)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cetirizine dihydrochloride (1.0 eq) in anhydrous methanol. A typical concentration would be around 100 g in 400 mL of methanol.[8]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2 mL for the scale mentioned above).[8]

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux and maintain it for approximately 10-12 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Extraction:

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.[8]

-

Dilute the resulting residue with methylene chloride and a saturated aqueous solution of sodium hydrogen carbonate to neutralize the acid.[8]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (2x).[8]

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cetirizine methyl ester, likely as a thick oil.[7]

-

Purification Protocol:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

-

Load the crude product onto the column.

-

Elute the column with a solvent system of hexanes:ethyl acetate containing 1% triethylamine. The triethylamine is added to prevent peak tailing of the amine product on the acidic silica gel.[7]

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

-

Final Product:

-

Combine the pure fractions and concentrate under reduced pressure to obtain the purified Cetirizine methyl ester as a colorless oil.[7]

-

Characterization:

The identity and purity of the synthesized Cetirizine methyl ester analytical standard must be confirmed by appropriate analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the ester.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the process steps.

Caption: Synthesis and purification workflow for Cetirizine Methyl Ester.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cetirizine Methyl Ester (USP) | 83881-48-5 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. epichem.com [epichem.com]

- 6. Cetirizine methyl ester | 83881-46-3 | FC19913 | Biosynth [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2005073207A1 - Process for preparing optically active cetirizine or its salt - Google Patents [patents.google.com]

Application Notes & Protocols for the Analytical Method Development of Cetirizine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cetirizine (B192768) methyl ester is a key related substance and potential impurity in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][2] The rigorous analytical monitoring of Cetirizine methyl ester is crucial to ensure the quality, safety, and efficacy of the final Cetirizine drug product. These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for the quantification of Cetirizine methyl ester, primarily using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be stability-indicating, capable of separating Cetirizine methyl ester from the active pharmaceutical ingredient (API), Cetirizine, and its other potential degradation products.

Analytical Method Development Strategy

The development of a robust analytical method for Cetirizine methyl ester involves a systematic approach to achieve the desired separation and quantification. The logical workflow for this process is outlined below.

Caption: Figure 1: Workflow for Analytical Method Development.

Recommended Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is the recommended approach for the analysis of Cetirizine methyl ester in the presence of Cetirizine and its degradation products. This technique offers high resolution, sensitivity, and specificity.

Principle of Separation

The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Cetirizine, being a zwitterionic compound at physiological pH, and its less polar methyl ester derivative can be effectively separated by optimizing the mobile phase composition and pH.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Cetirizine Methyl Ester

This protocol outlines a validated isocratic RP-HPLC method for the determination of Cetirizine methyl ester.

3.1.1. Equipment and Materials

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Cetirizine methyl ester reference standard

-

Cetirizine hydrochloride reference standard

3.1.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 Buffer (pH 3.0 adjusted with H3PO4) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

3.1.3. Preparation of Solutions

-

Buffer Preparation (0.05 M KH2PO4): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 50:50 (v/v). Degas the mobile phase before use.

-

Standard Stock Solution of Cetirizine Methyl Ester (100 µg/mL): Accurately weigh about 10 mg of Cetirizine methyl ester reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Standard Stock Solution of Cetirizine HCl (1000 µg/mL): Accurately weigh about 25 mg of Cetirizine HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

System Suitability Solution: Prepare a solution containing 10 µg/mL of Cetirizine methyl ester and 100 µg/mL of Cetirizine HCl in the mobile phase.

-

Sample Preparation: Accurately weigh a quantity of the test sample (e.g., crushed tablets, bulk drug) and prepare a solution in the mobile phase to obtain a theoretical concentration of 1000 µg/mL of Cetirizine. Sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.

3.1.4. System Suitability

Inject the system suitability solution. The system is deemed suitable if the following criteria are met:

-

Tailing factor for the Cetirizine peak: Not more than 2.0.

-

Theoretical plates for the Cetirizine peak: Not less than 2000.

-

Resolution between Cetirizine and Cetirizine methyl ester peaks: Not less than 2.0.

-

%RSD for replicate injections: Not more than 2.0%.

3.1.5. Analysis Procedure

Inject the blank (mobile phase), followed by the standard solution and then the sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

3.1.6. Calculation

The amount of Cetirizine methyl ester in the sample can be calculated using the following formula:

% Cetirizine Methyl Ester = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3]

Caption: Figure 2: Forced Degradation Experimental Workflow.

3.2.1. Procedure

-

Acid Hydrolysis: Treat the drug substance with 0.1M HCl at 80°C for a specified period.

-

Base Hydrolysis: Treat the drug substance with 0.1M NaOH at 80°C for a specified period.

-

Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C.

-

Photolytic Degradation: Expose the drug substance solution to UV light.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of Cetirizine and the peak of Cetirizine methyl ester.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the typical acceptance criteria and expected results for the validation of the analytical method for Cetirizine methyl ester.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution | ≥ 2.0 |

| %RSD of Peak Areas | ≤ 2.0% |

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. Peak purity of the analyte peak should pass. |

| Linearity (R²) | ≥ 0.999 |

| Range | Typically 0.05% to 0.3% of the nominal concentration of Cetirizine. |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (%RSD) | |

| - Repeatability | ≤ 10.0% |

| - Intermediate Precision | ≤ 15.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant change in results with small, deliberate variations in method parameters. |

Table 3: Example Linearity Data for Cetirizine Methyl Ester

| Concentration (µg/mL) | Peak Area |

| 0.5 | 12500 |

| 1.0 | 25100 |

| 1.5 | 37400 |

| 2.0 | 50200 |

| 2.5 | 62800 |

| Correlation Coefficient (R²) | 0.9995 |

Table 4: Example Accuracy (Recovery) Data for Cetirizine Methyl Ester

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.5 | 0.49 | 98.0 |

| 100% | 1.0 | 1.02 | 102.0 |

| 150% | 1.5 | 1.47 | 98.0 |

| Average Recovery | 99.3 |

Conclusion

The provided HPLC method and protocols offer a robust framework for the reliable quantification of Cetirizine methyl ester in the presence of Cetirizine. The method is designed to be stability-indicating, making it suitable for routine quality control analysis and stability studies of Cetirizine drug substance and drug products. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and reproducible analytical data, contributing to the overall quality assurance of the pharmaceutical product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cetirizine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cetirizine (B192768) Methyl Ester, a known impurity and related substance of Cetirizine. The described method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical industry. The protocol provides a comprehensive guide for sample and standard preparation, chromatographic conditions, and data analysis.

Introduction

Cetirizine is a widely used second-generation antihistamine. During the synthesis and storage of Cetirizine, various related substances and impurities can form, one of which is Cetirizine Methyl Ester.[1] Monitoring and controlling such impurities are critical to ensure the safety and efficacy of the final drug product. This document presents a reliable HPLC method for the quantitative determination of Cetirizine Methyl Ester. The method is based on reversed-phase chromatography with UV detection, a common and accessible technique in most analytical laboratories.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Waters Sunfire C18, 4.6 x 250 mm, 5 µm) is recommended for optimal separation.[2]

-

Chemicals and Reagents:

-

Cetirizine Methyl Ester Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 3.8 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient program can be optimized. A starting point is 67:33 (Mobile Phase A: Mobile Phase B).[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 40°C[2] |

| Injection Volume | 10 µL[2] |

| Detection | UV at 232 nm[2] |

| Run Time | Approximately 20 minutes (adjust as needed for full elution) |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 3.8 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Cetirizine Methyl Ester Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a known concentration. For formulated products, a suitable extraction procedure may be required.

Method Validation (Summary)

The analytical method should be validated in accordance with ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for Cetirizine Methyl Ester should be well-resolved from other components, including the main drug (Cetirizine) and other potential impurities. This can be confirmed by analyzing placebo and stressed samples. Forced degradation studies can be performed under acidic, basic, oxidative, and photolytic conditions.[3][4][5] |

| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over the intended range. The correlation coefficient (r²) should be > 0.999.[4] |

| Accuracy | The accuracy of the method should be determined by recovery studies. The recovery should typically be within 98-102%. |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%. |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The LOD and LOQ should be determined to ensure the method is sensitive enough for its intended purpose. |

| Robustness | The method's reliability should be assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |

Protocol

-

System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Section 2.2.

-

System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution (e.g., 10 µg/mL) five times. The RSD of the peak areas should be ≤ 2.0%.

-

Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient.

-

Sample Analysis: Inject the prepared sample solution(s).

-

Data Analysis: Identify the peak corresponding to Cetirizine Methyl Ester in the sample chromatogram based on its retention time. Calculate the concentration of Cetirizine Methyl Ester in the sample using the calibration curve.

Diagrams

Caption: Experimental workflow for the HPLC quantification of Cetirizine Methyl Ester.

Caption: Logical relationship between HPLC method parameters and validated quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.in [pharmacyjournal.in]

Application Note: Ultra-Performance Liquid Chromatography (UPLC) Analysis of Cetirizine and Cetirizine Methyl Ester

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Cetirizine (B192768) and its related substance, Cetirizine methyl ester. The developed method is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations, as well as for monitoring related substances. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity.

Introduction

Cetirizine is a second-generation antihistamine, widely used for the relief of symptoms associated with allergic rhinitis and chronic urticaria. It is the principal active metabolite of hydroxyzine (B1673990) and functions as a selective H1 receptor antagonist. Cetirizine methyl ester is a known impurity and a potential process-related impurity in the synthesis of Cetirizine.[1] Therefore, a reliable analytical method for the simultaneous quantification of Cetirizine and its methyl ester is crucial for ensuring the quality and safety of the final drug product.

This application note presents a stability-indicating UPLC method that provides high resolution and rapid analysis times for Cetirizine and Cetirizine methyl ester. The method is designed to be easily implemented in a quality control laboratory setting.

Experimental

-

UPLC System: A Waters Acquity UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

Column: Waters Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[2]

-

Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.

-

Standards: Cetirizine dihydrochloride (B599025) (Reference Standard) and Cetirizine methyl ester (Reference Standard).

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), and Water (Milli-Q or equivalent).

-